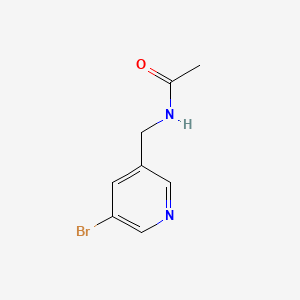
Ethyl 4-(3-methoxyphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It is structurally characterized based on elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectral data .
Synthesis Analysis
The synthesis of Ethyl 4-(3-methoxyphenyl)benzoate involves several steps. A novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized . The synthesis process involves alkylation, esterification, and further alkylation .Molecular Structure Analysis
The molecular structure of Ethyl 4-(3-methoxyphenyl)benzoate has been determined by single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving Ethyl 4-(3-methoxyphenyl)benzoate are complex and involve multiple steps. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis
Ethyl 4-(3-methoxyphenyl)benzoate has a molecular weight of 180.20 g/mol . Its physical and chemical properties include its structure, chemical names, and classification .Applications De Recherche Scientifique
1. Use as a Local Anesthetic
- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate has been studied for its potential use as a local anesthetic. In this research, a total of 16 compounds were designed and synthesized .
- Methods of Application : The synthesis involved three steps: alkylation, esterification, and alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .
- Results : The results of biological activity experiments showed that some compounds had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
2. Use in Liquid Single-Crystal Elastomers
- Application Summary : Carbazole-based liquid single-crystal elastomers (LSCEs) are valuable fluorescent flexible materials to perform optical mechanotransduction under ambient conditions.
3. Use as Ultraviolet Filters for Cosmetic Applications
- Application Summary : Ethyl 4-(3-methoxyphenyl)benzoate could potentially be used as an ultraviolet (UV) filter in cosmetic applications. UV filters are active ingredients of sunscreen products that reduce the risk of skin disorders such as sunburn, skin aging, and cancer by absorbing, reflecting, and scattering UV radiation .
4. Use in Electroactive Conducting Copolymers
- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used to afford an electroactive conducting copolymer with o-anisidine .
5. Use in the Synthesis of Schiff Bases
- Application Summary : Ethyl 4-aminobenzoate, which is structurally similar to Ethyl 4-(3-methoxyphenyl)benzoate, has been used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .
6. Use in the Synthesis of Bromomethylbenzoate
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXRLOGPAMRGJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720237 |
Source


|
| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-methoxyphenyl)benzoate | |
CAS RN |
155061-61-3 |
Source


|
| Record name | Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,6-Dioxa-1-azabicyclo[5.2.0]nonane](/img/structure/B600075.png)
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)


![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)
![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)